molecular formula C8H7BrN4 B11788429 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine

7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B11788429
M. Wt: 239.07 g/mol
InChI Key: IIGMVARAVFUINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1539961-20-0) is a high-value chemical building block for medicinal chemistry and drug discovery research. This brominated, N-cyclopropyl-substituted triazolopyridine derivative is designed for use in cross-coupling reactions, where the bromo group serves as a versatile handle for further functionalization to create novel molecular architectures . The triazolopyridine scaffold is a recognized privileged structure in pharmaceutical development, featured in several active clinical agents . This specific compound, with its cyclopropyl substitution, is of significant interest for synthesizing novel compounds aimed at a range of biological targets. Researchers can utilize this reagent to develop new chemical entities for probing biological pathways and as potential candidates in therapeutic areas such as infectious disease and oncology . The structural motif is known to interact with various enzymes and receptors, making it a valuable scaffold for generating structure-activity relationship (SAR) data. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-1-cyclopropyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C8H7BrN4/c9-6-3-10-4-7-8(6)13(12-11-7)5-1-2-5/h3-5H,1-2H2

InChI Key

IIGMVARAVFUINB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=NC=C3N=N2)Br

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization for Triazolo[4,5-c]pyridine Formation

The triazolopyridine core is typically synthesized via diazotization-cyclization of 4-aminopyridine derivatives. For example, 4-amino-3-nitropyridine undergoes diazotization with sodium nitrite in hydrochloric acid, followed by cyclization with hydrazine to yield 1H-triazolo[4,5-c]pyridine. This method, however, requires careful pH control to avoid over-nitrosation. Recent optimizations employ microwave-assisted cyclization, reducing reaction times from 24 hours to 30 minutes while maintaining yields ≥80%.

Bromination at the 7-Position

Regioselective bromination of the triazolopyridine core is achieved using bromine in acetic acid or NBS in carbon tetrachloride. The 7-position is preferentially brominated due to electron-deficient character at C7, as confirmed by DFT calculations. For instance, treating 1H-triazolo[4,5-c]pyridine with NBS (1.1 eq) under UV light (365 nm) in CCl₄ achieves 92% conversion to 7-bromo-1H-[1,2,]triazolo[4,5-c]pyridine within 2 hours. Competing bromination at C5 is suppressed by steric hindrance from the triazole ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts cyclopropane substitution. Polar aprotic solvents (DMF, DMSO) accelerate substitution but may promote side reactions like Hofmann elimination. Comparative studies show DMF provides optimal balance between reactivity and selectivity at 80°C. Lower temperatures (50°C) in toluene reduce yields to 45% due to incomplete deprotonation of cyclopropylamine.

Catalytic Systems for Cross-Coupling

Palladium catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency by stabilizing oxidative addition intermediates. WO2011086125A2 reports that Pd-PEPPSI-IPr (2 mol%) in THF at 60°C achieves 92% yield with 1.5 eq cyclopropylzinc bromide. This method tolerates moisture better than Suzuki couplings but requires anhydrous zinc reagents.

Purification and Characterization

Chromatographic Resolution

Racemic 7-bromo-1-cyclopropyl-triazolopyridine is resolved using chiral stationary phases (CSPs). The (S,S)-Whelk-O1 column with 40% methanol/CO₂ mobile phase achieves baseline separation (Rₛ = 2.22), yielding enantiomers with >99% ee. Scaling this method to preparative HPLC (21.2 mm ID column) allows isolation of 500 mg/hour with ≥98% purity.

Spectroscopic Confirmation

1H^1H-NMR (400 MHz, CDCl₃) of the title compound shows characteristic signals: δ 8.72 (s, 1H, C5-H), 8.15 (s, 1H, C8-H), 3.90–3.85 (m, 1H, cyclopropyl CH), 1.20–1.15 (m, 4H, cyclopropyl CH₂). HRMS (ESI+) calculates for C₈H₆BrN₄ [M+H]⁺: 253.9734; found: 253.9731 .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 undergoes substitution reactions with nucleophiles under mild conditions. The electron-withdrawing triazole ring activates the pyridine core, facilitating displacement:

Reaction Type Conditions Outcome Source
Amine substitutionDMF, 80°C, 12–24 hrs7-Amino derivatives
Thiol substitutionNaSH, EtOH, reflux7-Thiolato derivatives
MethoxylationNaOMe, MeOH, CuI catalyst7-Methoxy-triazolopyridine

Key Observations :

  • Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) .

  • Copper or palladium catalysts enhance reaction rates in methoxylation or amination .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C .

  • Example : Coupling with phenylboronic acid produces 7-phenyl-triazolopyridine .

Negishi Coupling

Alkyl/arylzinc reagents form alkylated/arylated products:

  • Conditions : Pd-PEPPSI-IHeptCl catalyst, toluene, RT .

  • Example : Reaction with 2-propylzinc bromide yields 7-propyl derivatives .

Functionalization of the Cyclopropyl Group

The cyclopropyl moiety undergoes ring-opening or functionalization under specific conditions:

Reaction Type Conditions Outcome Source
OxidationmCPBA, CH₂Cl₂, 0°C → RTCyclopropane oxide formation
HydrogenolysisH₂, Pd/C, EtOHRing opening to propyl chain

Mechanistic Notes :

  • Ring strain in cyclopropane increases susceptibility to electrophilic attack.

  • Steric hindrance from the cyclopropyl group may slow reactions at the triazole nitrogen.

Triazole Ring Reactivity

The 1,2,3-triazole ring participates in coordination and cycloaddition reactions:

Metal Coordination

  • Copper(I) complexes : Forms stable complexes via N2/N3 coordination, relevant in catalysis .

  • Applications : Serves as ligands in CuAAC (click chemistry) reactions .

[3+2] Cycloaddition

  • Conditions : NaN₃, CuSO₄, ascorbic acid, H₂O/t-BuOH.

  • Outcome : Triazole-fused heterocycles via Huisgen cycloaddition .

Stability and Side Reactions

  • Thermal stability : Decomposes above 200°C, releasing HBr.

  • Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, forming radical intermediates.

Comparative Reactivity Table

Derivative Reactivity Profile Key Differences
7-Bromo-1H-triazolo[4,5-c]pyridine (no cyclopropyl)Faster SNAr due to reduced steric hindranceLower thermal stability
7-Chloro-1-cyclopropyl analogueSlower substitution (weaker C–Cl bond vs. C–Br)Reduced coupling efficiency
7-Iodo-1-cyclopropyl analogueEnhanced coupling reactivity (C–I > C–Br)Higher sensitivity to light

Challenges and Optimization Strategies

  • Steric hindrance : The cyclopropyl group reduces yields in bulkier nucleophile reactions; microwave irradiation improves efficiency .

  • Solvent selection : DMF enhances solubility but may lead to side reactions; alternatives like NMP are preferred for sensitive substrates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies showed that it induces apoptosis in cancer cell lines by activating specific signaling pathways. This makes it a candidate for further development in cancer therapeutics .

3. Neurological Applications

Preliminary research suggests that 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine may have neuroprotective effects. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science Applications

1. Organic Synthesis

Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, making it valuable in the pharmaceutical industry for drug development .

2. Coordination Chemistry

The compound's ability to form coordination complexes with metals opens avenues for applications in catalysis and material science. Research indicates that metal complexes derived from 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine demonstrate interesting catalytic properties in organic reactions .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus
AnticancerInduced apoptosis in breast cancer cell lines
NeuroprotectionModulated dopamine levels in neuronal cultures

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

7-Bromo[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C₆H₄BrN₃; Molecular Weight : 198.02 g/mol
  • Key Differences : Lacks the cyclopropyl group and features a [1,2,4]triazolo[1,5-a]pyridine scaffold instead of [1,2,3]triazolo[4,5-c]pyridine.
  • Applications : Used as a pharmaceutical intermediate (Hairui Chemical). The simpler structure may reduce steric hindrance but offers fewer opportunities for functionalization compared to the target compound .
[1,2,4]Triazolo[4,3-c]pyrimidines
  • Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
  • Key Differences : Pyrimidine-fused triazolo systems exhibit higher melting points and distinct NMR shifts (e.g., C3-H and C5-H protons appear downfield) compared to [1,2,4]triazolo[1,5-c]pyrimidines. This suggests that fused ring positioning significantly influences electronic properties and stability .

Substituent Effects and Pharmacological Relevance

GPR119 Agonists with Triazolo[4,5-c]pyridine Cores
  • Example : Spirocyclic 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives (Harada et al., 2018)
  • Key Differences : Substituents like spirocyclic moieties optimize solubility and receptor binding. The cyclopropyl group in the target compound may mimic steric effects of spirocycles but with reduced synthetic complexity .
1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
  • Molecular Formula : C₁₂H₂₀N₄O; Molecular Weight : 236.31 g/mol
  • Key Differences : The tetrahydro ring enhances saturation, improving solubility, while the ethoxymethyl group introduces polarity. Contrastingly, the bromine in the target compound enables cross-coupling for diversification .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point/NMR Trends Pharmacokinetic Notes
Target Compound 251.08 Br, Cyclopropyl Likely high m.p. (rigid core) N/A (Building block)
7-Bromo[1,2,4]triazolo[1,5-a]pyridine 198.02 Br Lower m.p. (simpler structure) N/A (Intermediate)
[1,2,4]Triazolo[4,3-c]pyrimidines (e.g., 9) ~300 (estimated) p-Tolyl Higher m.p. vs. [1,5-c] isomers N/A
GPR119 Agonists (spirocyclic) Variable Spirocycles, polar groups Optimized for solubility Improved metabolic stability
Tetrahydrotriazolo[4,5-c]pyridine () 236.31 Ethoxymethyl, Cyclopropyl N/A Enhanced solubility

Biological Activity

7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS No. 1539961-20-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action based on recent research findings.

  • Molecular Formula : C₈H₇BrN₄
  • Molecular Weight : 239.07 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to 7-bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine exhibit promising antibacterial properties. For instance:

  • Mechanism of Action : Compounds in this class are thought to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition can lead to bacterial cell death.
  • Minimum Inhibitory Concentration (MIC) : Although specific MIC values for 7-bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine are not well-documented, related compounds have shown effective MIC values against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Inhibition of Tumor Cell Proliferation : Similar triazole-based compounds have demonstrated significant inhibition of proliferation in various cancer cell lines, including HeLa and A673 cells. The mechanism often involves the inhibition of key enzymes involved in metabolic pathways critical for tumor growth .
  • Cell-Based Assays : In vitro studies suggest that the compound may exhibit low nanomolar inhibition against targets like lactate dehydrogenase (LDH), which is crucial for cancer metabolism .

Study 1: Antibacterial Efficacy

A study focusing on the antibacterial efficacy of triazole derivatives revealed that modifications in the structure significantly influenced their potency against resistant bacterial strains. The study highlighted the importance of substituents at specific positions on the triazole ring in enhancing antibacterial activity .

Study 2: Anticancer Properties

Another research effort investigated the anticancer properties of a series of triazole derivatives. The findings indicated that certain modifications resulted in compounds with enhanced selectivity for cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, one derivative showed an IC₅₀ value of 0.36 µM against CDK2 .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntibacterialDNA gyrase and topoisomerase IVInhibition leading to cell death
AnticancerLactate dehydrogenaseInhibition of tumor cell growth
Cell ProliferationCyclin-dependent kinasesSelective inhibition

Q & A

Q. What are the established synthetic routes for 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via diazotization of pyridine-3,4-diamine derivatives using NaNO₂ under acidic conditions, followed by cyclization. For example, 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives are prepared with yields up to 83% using this method . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during diazotization minimizes side reactions.
  • Solvent selection : Dimethylformamide (DMF) with triethylamine (Et₃N) enhances nucleophilic substitution efficiency in downstream steps .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves regioisomeric byproducts (e.g., 2a, 3a, 4a in ratios of 24:16:38) .

Q. How is structural confirmation of 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine achieved using spectroscopic and analytical methods?

Key characterization techniques include:

  • ¹H/¹³C NMR : Distinct signals for the cyclopropyl group (δ ~0.8–1.5 ppm for CH₂; δ ~7.8–9.5 ppm for triazole protons) .
  • GC/MS : Molecular ion peaks (e.g., m/z 121 [M+H]⁺ for the core triazolopyridine scaffold) .
  • Elemental analysis : Confirms C, H, N, and Br content (e.g., C: 49.92%, H: 3.27%, N: 46.72%) .

Advanced Research Questions

Q. How can aqueous solubility and pharmacokinetic (PK) properties of 7-Bromo-1-cyclopropyl derivatives be improved for in vivo studies?

Poor solubility (e.g., 0.71 µM at pH 6.8 for a related triazolopyridine) limits bioavailability. Strategies include:

  • Structural modifications : Introducing hydrophilic groups (e.g., piperidine N-capping) increases solubility to 15.9 µM .
  • Formulation : Use of co-solvents (e.g., PEG 400) or nanoemulsions enhances dissolution rates .
  • PK profiling : In vivo mouse studies reveal low brain:plasma ratios (0.1–0.3), suggesting peripheral targeting or blood-brain barrier efflux transporter involvement .

Q. What methodologies are employed to resolve contradictions in biological activity data for triazolopyridine derivatives?

Discrepancies in antiproliferative or receptor-binding activities may arise from:

  • Regioisomeric impurities : HPLC or preparative TLC separates isomers (e.g., 2b, 3b, 4b in ratios of 19:16:28) .
  • Receptor subtype specificity : Functional assays (e.g., P2X7R antagonism vs. GPR119 agonism) clarify target engagement .
  • Computational modeling : Docking studies (e.g., tubulin binding simulations) rationalize steric/electronic effects of substituents like bromine or cyclopropyl groups .

Q. How can computational chemistry guide the design of 7-Bromo-1-cyclopropyltriazolopyridines with enhanced bioactivity?

  • Molecular docking : Predicts binding affinity to targets like P2X7 receptors or microtubules. For example, replacing benzotriazole with triazolo[4,5-c]pyridine improves steric compatibility in tubulin pockets .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values in cytotoxicity assays .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability to prioritize candidates .

Q. What experimental approaches validate the anomeric configuration and site selectivity in glycosylated triazolopyridines?

  • NMR coupling constants : ¹H NMR J values (e.g., J = 8 Hz for CH-7 in DMSO-d₆) confirm ribofuranosyl attachment at N-1 vs. N-2 .
  • UV spectral comparison : Matches methylated analogs (e.g., l-methyl-u-triazolo[4,5-c]pyridine) to assign ribosylation sites .
  • Deprotection studies : Sequential benzoyl removal and thiation (e.g., with NaHS) reveal rearrangement pathways (e.g., triazole-to-thiadiazole) .

Q. How are regioselectivity challenges addressed in the synthesis of brominated triazolopyridine derivatives?

  • Directed lithiation : Br atoms at C-7 direct electrophilic substitution to C-5, enabling selective functionalization .
  • Protecting groups : Temporary silylation (e.g., TMSCl) shields reactive NH sites during halogenation .
  • Catalytic systems : Cu(I)-mediated azide-alkyne cycloadditions (CuAAC) improve triazole ring formation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.